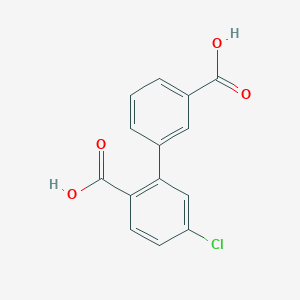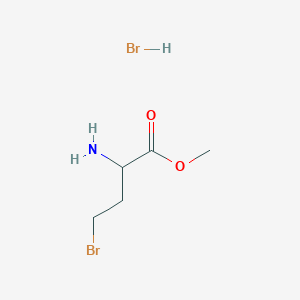![molecular formula C15H12Cl2O2 B6328877 1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one CAS No. 120110-62-5](/img/structure/B6328877.png)
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one, also known as 4-benzyloxy-3,5-dichlorophenyl ethanone, is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, commonly used as a starting material in the synthesis of various compounds, as well as a tool for studying the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one has a wide range of applications in the scientific research field. It is commonly used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a tool for studying the biochemical and physiological effects of various compounds.
Wirkmechanismus
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and increased motivation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which can help protect the body from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for lab experiments. Additionally, it is a highly versatile compound, which can be used in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, its effects can vary depending on the dosage, and it can be toxic if used in large doses.
Zukünftige Richtungen
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one has a wide range of potential future directions. It has been shown to have potential therapeutic applications, such as the treatment of Alzheimer’s disease and other neurological disorders. Additionally, it could be used in the development of new drugs, such as nootropics and antidepressants. It could also be used in the development of new agrochemicals, dyes, and other compounds. Finally, it could be used to study the mechanism of action of other compounds, such as drugs and hormones.
Synthesemethoden
1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one can be synthesized in a two-step process. First, 1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one3,5-dichlorophenol is synthesized by reacting 3,5-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The second step involves the reaction of the 1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one3,5-dichlorophenol with ethanal in an acidic medium, such as hydrochloric acid, to form this compound.
Eigenschaften
IUPAC Name |
1-(3,5-dichloro-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)12-7-13(16)15(14(17)8-12)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUNEWADPLHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)







![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)




